molecular formula C18H22N2O4S B6661602 (2S)-2-[[3-(dimethylamino)-4-methylphenyl]sulfonylamino]-3-phenylpropanoic acid

(2S)-2-[[3-(dimethylamino)-4-methylphenyl]sulfonylamino]-3-phenylpropanoic acid

Cat. No.: B6661602
M. Wt: 362.4 g/mol
InChI Key: XKQUYBDQGCQWGZ-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-[[3-(dimethylamino)-4-methylphenyl]sulfonylamino]-3-phenylpropanoic acid is a complex organic compound with a unique structure that includes a dimethylamino group, a sulfonylamino group, and a phenylpropanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[[3-(dimethylamino)-4-methylphenyl]sulfonylamino]-3-phenylpropanoic acid typically involves multiple steps, starting from readily available precursors. One common approach involves the sulfonylation of an appropriate amine, followed by coupling with a phenylpropanoic acid derivative. The reaction conditions often require the use of acid catalysts and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of microreactor technology can enhance the control over reaction parameters, leading to more consistent product quality .

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[[3-(dimethylamino)-4-methylphenyl]sulfonylamino]-3-phenylpropanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides or thiols .

Mechanism of Action

The mechanism of action of (2S)-2-[[3-(dimethylamino)-4-methylphenyl]sulfonylamino]-3-phenylpropanoic acid involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions with active sites, while the sulfonylamino group can participate in covalent bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-2-[[3-(dimethylamino)-4-methylphenyl]sulfonylamino]-3-phenylpropanoic acid is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

(2S)-2-[[3-(dimethylamino)-4-methylphenyl]sulfonylamino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4S/c1-13-9-10-15(12-17(13)20(2)3)25(23,24)19-16(18(21)22)11-14-7-5-4-6-8-14/h4-10,12,16,19H,11H2,1-3H3,(H,21,22)/t16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKQUYBDQGCQWGZ-INIZCTEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC(CC2=CC=CC=C2)C(=O)O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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